Differential Antiviral Potency Across Clinically Relevant Low-Passage CHIKV Strains
Chikv-IN-3 demonstrates a pronounced strain-dependent antiviral profile against two clinically derived low-passage CHIKV isolates. Against CHIKV-122508, the EC50 is 1.55 μM; against CHIKV-6708, potency is enhanced 11-fold to 0.14 μM [1]. This contrasts sharply with the lead compound andrographolide, which exhibits a markedly weaker EC50 of 77 μM against CHIKV replication in Vero cells, representing a 50- to 550-fold potency deficit depending on the comparator strain [2]. Furthermore, the optimized precursor in the oxindole-labdane series, (E)-2, showed improved but still inferior activity relative to Chikv-IN-3 (exact values not disclosed but positioned as a necessary optimization step) [1].
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.55 μM (CHIKV-122508); EC50 = 0.14 μM (CHIKV-6708) |
| Comparator Or Baseline | Andrographolide: EC50 = 77 μM (CHIKV, Vero cells) |
| Quantified Difference | Chikv-IN-3 is 50x to 550x more potent than andrographolide, depending on viral strain. |
| Conditions | HeLa CCL2 cells infected with low-passage clinical CHIKV isolates (122508 and 6708); 24 h incubation. |
Why This Matters
This quantifiable potency advantage directly translates to lower compound consumption in assays, reduced solvent/DMSO exposure, and an improved safety margin for in vivo studies.
- [1] Tran QTN, et al. Discovery and development of labdane-oxindole hybrids as small-molecule inhibitors against chikungunya virus infection. Eur J Med Chem. 2022; 230:114110. View Source
- [2] Wintachai P, et al. Activity of andrographolide against chikungunya virus infection. Sci Rep. 2015; 5:14179. View Source
